2,2'-bipyridine-4,4'-dicarboxylic acid crystal structure and properties
2,2'-bipyridine-4,4'-dicarboxylic acid crystal structure and properties
An In-depth Technical Guide to 2,2'-Bipyridine-4,4'-dicarboxylic acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy), a pivotal organic ligand in modern chemistry. Intended for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and diverse applications of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Significance of a Bidentate Ligand
2,2'-Bipyridine-4,4'-dicarboxylic acid, also known as 2,2'-biisonicotinic acid, is a heterocyclic compound that functions as a robust bidentate chelating ligand.[1] Its structure is characterized by a 2,2'-bipyridine core functionalized with carboxylic acid groups at the 4 and 4' positions. This unique architecture allows for the formation of highly stable complexes with a wide array of metal ions.[1][2] The carboxylic acid groups not only enhance its coordination capabilities but also serve as critical anchoring points, enabling its use in advanced materials and technologies.[3] Consequently, dcbpy is a cornerstone component in the development of metal-organic frameworks (MOFs), dye-sensitized solar cells (DSSCs), and novel therapeutic agents.[1][3][4]
Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid
The synthesis of dcbpy can be approached through several strategic routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The two most prevalent and reliable methods are the oxidation of a methylated precursor and palladium-catalyzed coupling.
Method 1: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine
This is a common and effective method that involves the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine into carboxylic acids.[1] Strong oxidizing agents are required to drive this transformation to completion.
-
Oxidizing Agent : Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are used due to their high oxidation potential, which is necessary to convert the stable methyl groups to carboxylic acids.[1][5]
-
Acidic Medium : The reaction is often carried out in a strong acid like sulfuric or nitric acid. This acidic environment protonates the pyridine rings, increasing their resistance to oxidative degradation and ensuring the selective oxidation of the methyl groups.[5][6]
-
Temperature Control : The reaction is exothermic; initial cooling is necessary, followed by heating to ensure the reaction proceeds to completion within a reasonable timeframe.[5][7]
-
Dissolution : Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixed system of water and nitric acid.[1][6]
-
Oxidation : Slowly add potassium permanganate (KMnO₄) to the solution while stirring. Maintain the reaction under mild conditions.[1][6]
-
Reaction Completion : After the reaction is complete (indicated by a color change), cool the solution to room temperature.[1]
-
Filtration : Perform suction filtration under reduced pressure to remove insoluble manganese dioxide.[1][6]
-
Precipitation : To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1. This protonates the carboxylate groups, causing the white crystals of 2,2'-bipyridine-4,4'-dicarboxylic acid to precipitate.[6]
-
Collection and Purification : Collect the crystals by suction filtration, wash thoroughly with deionized water to remove any remaining acid and salts, and then with methanol.[5][6]
-
Drying : Dry the final product under vacuum at 60 °C for 18 hours. A yield of 91-98% can be achieved with this method.[5][6]
Method 2: Palladium-Catalyzed Coupling
This synthetic route offers an alternative with different starting materials and often milder conditions.[1][8]
-
Catalyst : A palladium catalyst, typically 10% palladium on activated carbon, is essential for facilitating the carbon-carbon bond formation between the two pyridine rings.[1][9]
-
Base : Sodium hydroxide is used to deprotonate the starting material, 2-chloroisonicotinic acid, making it more reactive in the coupling reaction.[9]
-
Solvent System : A mixture of water and methanol is used to dissolve both the organic starting material and the inorganic base.[9]
-
Preparation : Dissolve 2-chloroisonicotinic acid and sodium hydroxide in a mixture of water and methanol.[9]
-
Catalyst Addition : Add the palladium catalyst (10% by weight on activated carbon) to the mixture.[1][9]
-
Reaction : Stir the mixture vigorously for 6 hours at 80-85°C.[1][9]
-
Catalyst Removal : After the reaction, filter off the palladium catalyst.[1][9]
-
Acidification : Acidify the filtrate to a pH of 1 using hydrochloric acid. This will precipitate the product.[9]
-
Isolation : The resulting white solid, 2,2'-bipyridyl-4,4'-dicarboxylic acid, is collected. This method can achieve a yield of around 85%.[1][9]
Synthesis Workflow Diagram
Caption: General workflows for the synthesis of dcbpy.
Structural and Physicochemical Properties
The properties of dcbpy are a direct result of its molecular structure, which dictates its behavior in solution and the solid state.
Molecular and Crystal Structure
The dcbpy molecule consists of two pyridine rings linked by a C-C bond. The nitrogen atoms can exist in either an s-trans or s-cis conformation relative to this bond. While the s-trans form is generally more stable in solution, the s-cis conformation is crucial for its function as a bidentate ligand, as this arrangement allows both nitrogen atoms to coordinate to a single metal center.[10]
When forming coordination polymers, such as with Zn(II) or Cd(II), the dcbpy ligand plays a critical role in defining the final architecture. For instance, in a Zn(II) coordination polymer, the metal ion can adopt a distorted square pyramidal geometry, coordinated by two nitrogen atoms from one dcbpy ligand and two carboxylate oxygen atoms from two other ligands.[11] This connectivity can extend into two-dimensional wave-like networks.[11][12] The dihedral angle between the bipyridyl rings is typically small, indicating a near-planar conformation within these structures.[11]
Physicochemical Data
The key physical and chemical properties of dcbpy are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][2][9] |
| Molecular Weight | 244.20 g/mol | [1][3][13] |
| CAS Number | 6813-38-3 | [1][2][9] |
| Appearance | White to off-white powder | [1][2][5] |
| Melting Point | >250 °C | |
| pKa | 1.67 ± 0.10 (Predicted) | [5] |
| Solubility | Insoluble in water. Soluble in common organic solvents like DMF and DMSO, though heating may be required. | [5][14][15] |
| Chemical Stability | Stable under recommended storage conditions. | [16][14] |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy : The IR spectrum of dcbpy is characterized by strong absorption bands corresponding to the carboxylic acid groups. A broad peak is typically observed in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Additional peaks related to C=N and C=C stretching in the pyridine rings appear in the 1400-1600 cm⁻¹ region.[13][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine rings. The acidic proton of the carboxyl group would typically appear as a very broad signal at a downfield chemical shift (>12 ppm).
-
UV-Visible Spectroscopy : In solution, dcbpy exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated bipyridine system.
Key Applications and Mechanisms
The unique structural features of dcbpy make it an invaluable component in several high-technology fields.
Metal-Organic Frameworks (MOFs)
Dcbpy is an excellent organic linker for the construction of MOFs.[18] The rigid bipyridine backbone provides structural integrity, while the two carboxylate groups can coordinate with metal centers to form extended, porous networks.
The dcbpy ligand connects metal ions or clusters, acting as a "strut" in the framework. The resulting porous materials have high surface areas and tunable pore sizes, making them ideal for gas storage and separation.[12][19] For example, MOFs synthesized with dcbpy and zinc or cadmium have demonstrated the ability to adsorb gases like CO₂ and H₂.[12] The thermal stability of these frameworks can be very high, with some maintaining their structure up to 440 °C.[4]
Dye-Sensitized Solar Cells (DSSCs)
Dcbpy is a fundamental ligand in many of the most efficient ruthenium-based dyes (e.g., N3, N719) used in DSSCs.[3]
-
Anchoring : The two carboxylic acid groups serve as strong anchoring points, chemically bonding the dye molecule to the surface of a nanocrystalline semiconductor film, typically titanium dioxide (TiO₂).[3] This forms a stable ester-like linkage.
-
Electronic Coupling : This covalent attachment ensures strong electronic coupling between the dye and the semiconductor, which is essential for efficient electron transfer.
-
Electron Injection : Upon absorbing light, an electron in the dye is promoted to the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is localized on the dcbpy ligand, and due to the strong coupling, the electron is rapidly and efficiently injected into the conduction band of the TiO₂.[3] This process initiates the flow of electric current.
Caption: Electron injection process in a DSSC sensitized by a dcbpy-based dye.
Catalysis and Drug Development
The ability of dcbpy to form stable complexes with transition metals like ruthenium and iridium makes it a valuable ligand in catalysis.[2][20] These complexes can catalyze a variety of organic reactions.[2]
In drug development, incorporating dcbpy into metal complexes is a strategy to enhance the biological activity of therapeutic agents. Ruthenium complexes containing dcbpy derivatives have been investigated for their anticancer properties.[1][21] The ligand can influence the solubility, stability, and DNA/protein binding affinity of the complex, potentially leading to increased cytotoxicity towards cancer cells.[21] The dcbpy moiety can also be used in the development of electrochemical sensors and for the chelation of heavy metals in environmental remediation applications.[2]
Safety and Handling
2,2'-Bipyridine-4,4'-dicarboxylic acid is considered a hazardous chemical.[22]
-
Hazards : It can cause skin and serious eye irritation, and may cause respiratory irritation.[22]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection when handling. Use in a well-ventilated area or with appropriate respiratory protection.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14] The compound is stable under recommended storage conditions.[16]
Conclusion
2,2'-Bipyridine-4,4'-dicarboxylic acid is more than just a chemical intermediate; it is a sophisticated building block that enables significant advances in materials science, renewable energy, and medicine. Its well-defined coordination chemistry, coupled with the strategic placement of its carboxylic acid functional groups, provides a powerful tool for designing complex, functional molecular architectures. The synthetic protocols are robust, and its properties are well-characterized, making it a reliable and indispensable ligand for both academic research and industrial applications.
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